

6-Bromopyridin-3-amine: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: **6-Bromopyridin-3-amine**

Cat. No.: **B021960**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridin-3-amine, also known as 5-amino-2-bromopyridine, is a highly valuable and versatile building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with a bromine atom and an amino group, provides two reactive sites for a wide array of chemical transformations. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.^[1] The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the amino group serves as a nucleophile and a site for further functionalization. This guide provides a comprehensive overview of the applications of **6-bromopyridin-3-amine** in organic synthesis, with a focus on key coupling reactions and the synthesis of important heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of **6-bromopyridin-3-amine** is presented in the table below.

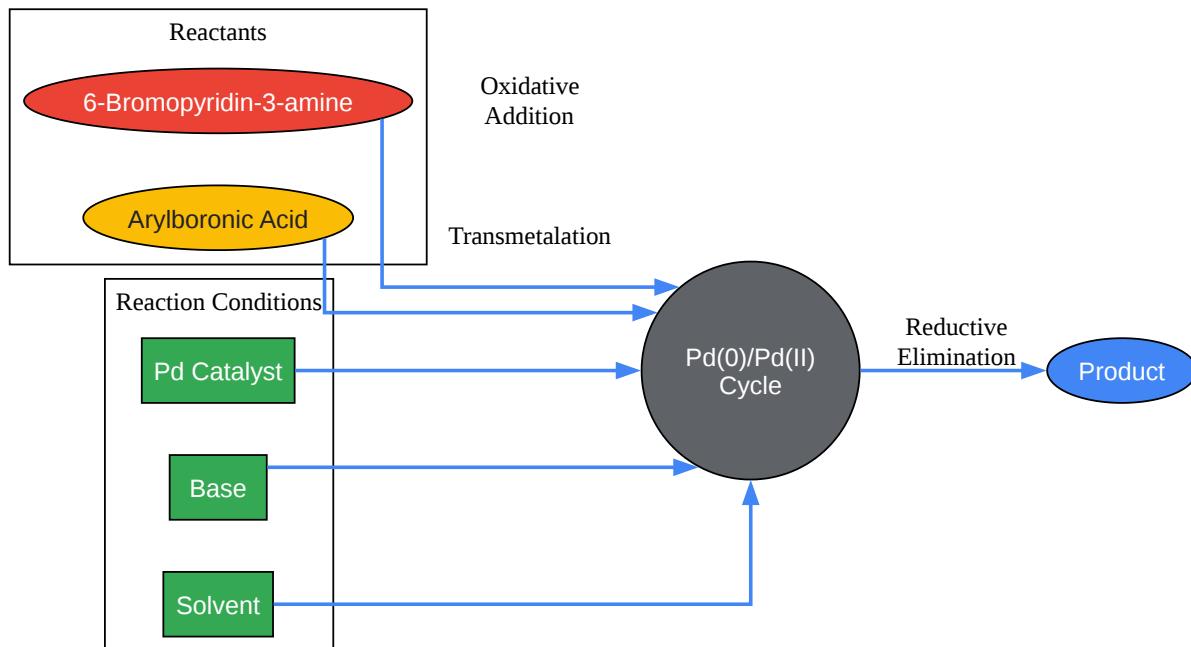
Property	Value	Reference
CAS Number	13534-97-9	[1] [2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂	[2] [3]
Molecular Weight	173.01 g/mol	[1] [2]
Appearance	Solid	
Melting Point	74-76 °C	[4]
IUPAC Name	6-bromopyridin-3-amine	[2] [3]
SMILES	C1=CC(=NC=C1N)Br	[2] [3]
InChIKey	XTHKRYHULUJQHN- UHFFFAOYSA-N	[1] [2] [3]

Core Applications in Organic Synthesis

The reactivity of **6-bromopyridin-3-amine** is dominated by the bromine and amino substituents, making it an ideal substrate for constructing complex molecules. The bromine atom at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[\[1\]](#)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[\[1\]](#) **6-Bromopyridin-3-amine** readily participates in these reactions, allowing for the introduction of various aryl and heteroaryl substituents.



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Caption: Generalized workflow for the Suzuki-Miyaura coupling of **6-Bromopyridin-3-amine**.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

Entry	Aryl Halide	Boronic Acid	Catalyst / Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-Amino-6-bromopyridine	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	1,4-Dioxane/H ₂ O	90	12	85
2	2-Amino-6-bromopyridine	4-Methoxyphenylboronic acid	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene	100	8	92
3	3-Bromopyridine	Potassium 3-phenyltrifluoroborate	Pd(OAc) ₂ / PPh ₃	Na ₂ CO ₃	EtOH/H ₂ O	80	-	High
4	2-Bromopyridine	Various aryl boronic acids	Pd(OAc) ₂	K ₂ CO ₃	H ₂ O	100	-	Good to Excellent

Note: Data for entries 1 and 2 are for a structurally similar substrate and serve as a general guideline.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

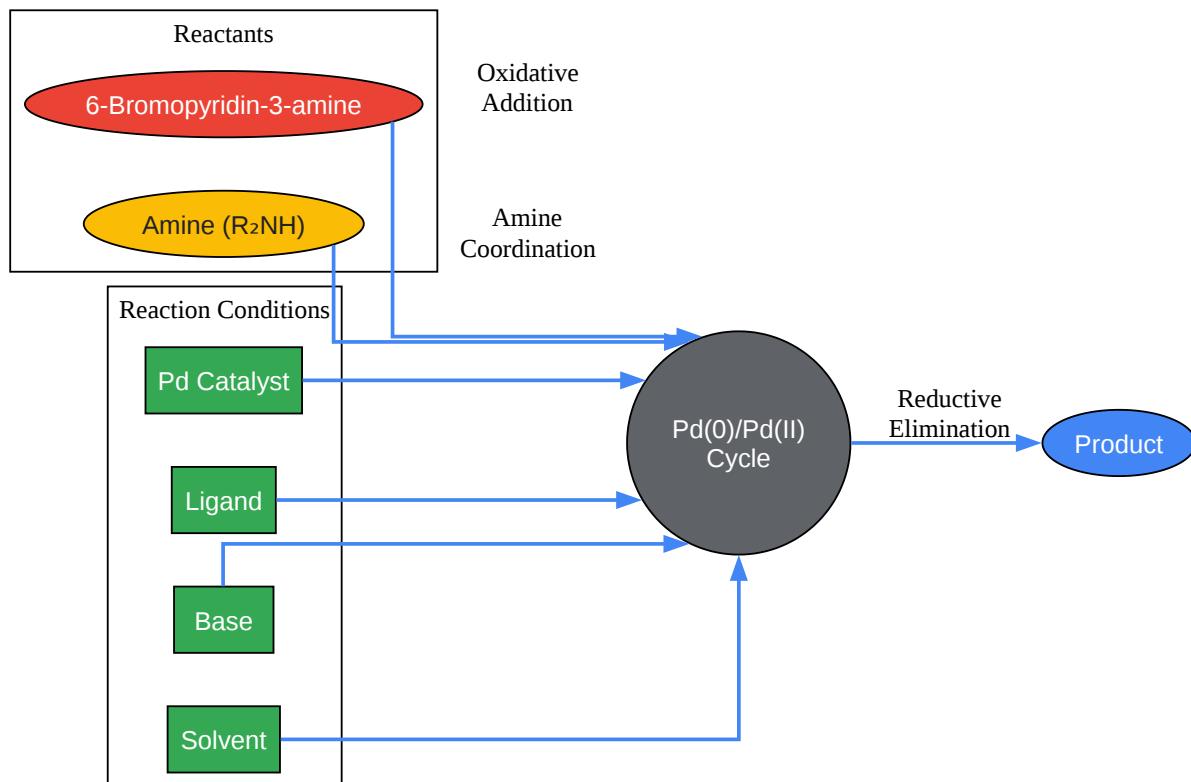
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add **6-bromopyridin-3-amine** (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
- Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.^{[9][10]} This reaction allows for the coupling of **6-bromopyridin-3-amine** with a wide range of primary and secondary amines.



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Caption: Generalized workflow for the Buchwald-Hartwig amination of **6-Bromopyridin-3-amine**.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines

Entry	Amine	Palladiu m Source	Ligand	Base	Solvent	Temp (°C)	Yield (%)
1	Dimethyl amine	Pd(OAc) ₂	dppp	NaOtBu	Toluene	80	55-98
2	Morpholi ne	Pd ₂ (dba) ₃	XPhos	NaOtBu	Toluene	Reflux	94
3	N- Methylani line	Pd ₂ (dba) ₃	BINAP	NaOtBu	Toluene	100	Good to Excellent
4	Cyclohex ane-1,2- diamine	Pd ₂ (dba) ₃	(±)- BINAP	NaOBu ^t	Toluene	80	60

Note: Data presented are for structurally similar bromopyridine substrates and serve as a general guide.[\[10\]](#)[\[11\]](#)

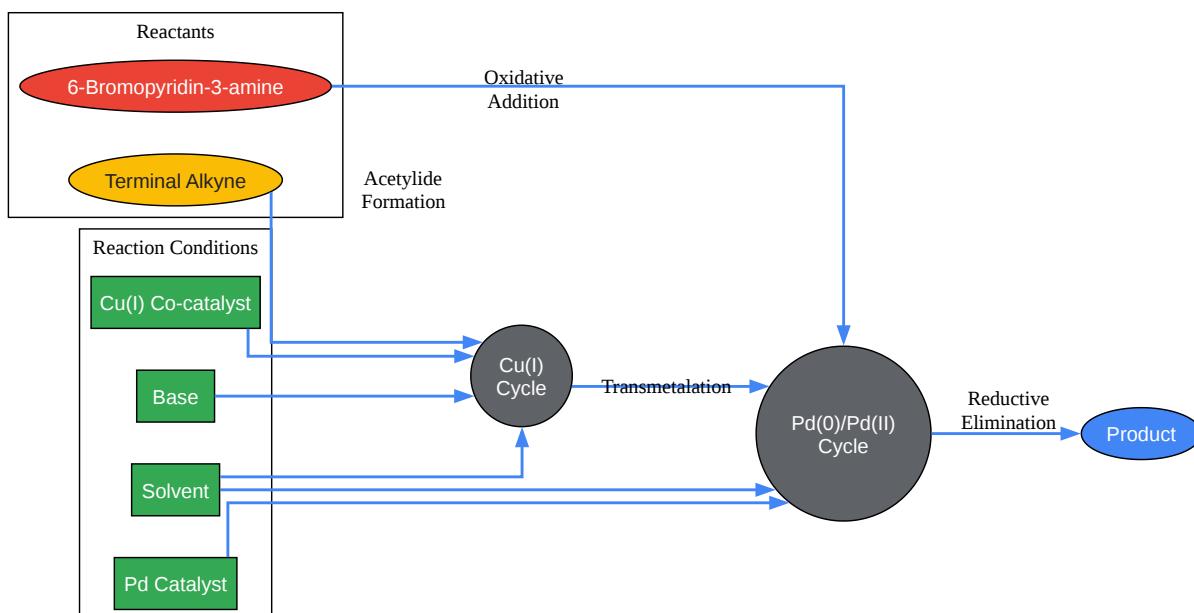
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
- Add anhydrous solvent (e.g., toluene, 5 mL) and stir the mixture for a few minutes.
- Add **6-bromopyridin-3-amine** (1.0 equiv) and the amine (1.2 equiv).
- Heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.^[12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.^[12]



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Caption: Generalized mechanism for the Sonogashira coupling of **6-Bromopyridin-3-amine**.

Table 3: Representative Sonogashira Coupling Reactions of Bromopyridines

Entry	Aryl Halide	Alkyne	Catalyst		Solvant	Temp (°C)	Time (h)	Yield (%)
			st System	Base				
1	2-Amino-3-bromopyridine	Phenylacetylene	Pd(CF ₃ COO) ₂ / PPh ₃ / Cul	Et ₃ N	DMF	100	3	72-96
2	2,6-Dibromo-3-(3-methoxy)phenylmethanol	Terminal Alkyne	PdCl ₂ (PPh ₃) ₂ / Cul	Et ₃ N	DMF	60-80	-	-
3	Aryl Iodides	Phenylacetylene	Nanosized MCM-41-Pd / Cul / PPh ₃	Et ₃ N	Et ₃ N	50	3	97
4	Aryl Bromides (activated)	Phenylacetylene	Nanosized MCM-41-Pd / Cul / PPh ₃	Et ₃ N	NMP	90	3-6	93-98

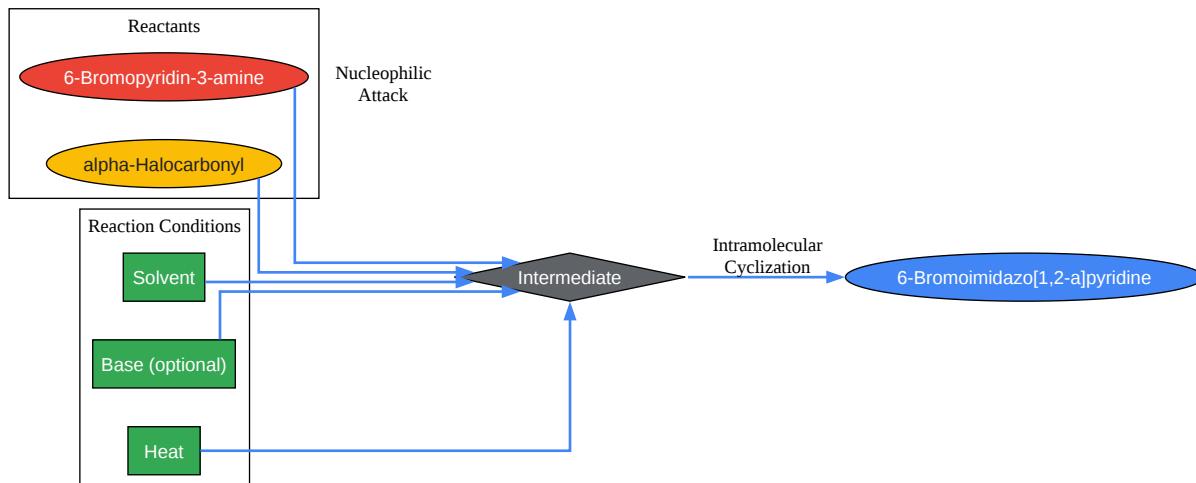
Note: The presented data is for structurally related bromopyridines and aryl halides to provide general guidance.[\[13\]](#)

Experimental Protocol: General Procedure for Sonogashira Coupling

- To a dry Schlenk flask under an inert atmosphere, add **6-bromopyridin-3-amine** (1.0 mmol), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 3 mol%), and a copper(I) co-catalyst (e.g., CuI , 5 mol%).
- Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
- Under the inert atmosphere, add an anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., Et_3N , 3.0 mmol) via syringe.
- Add the terminal alkyne (1.2 mmol) to the mixture via syringe.
- Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the flask to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Synthesis of Imidazo[1,2-a]pyridines

6-Bromopyridin-3-amine is a key precursor for the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with a broad spectrum of biological activities.^{[1][14]} The synthesis typically involves the condensation of the aminopyridine with an α -halocarbonyl compound.



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Caption: Synthetic pathway to 6-bromoimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine

A method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.^[15] The reaction is carried out in a solvent such as water, ethanol, methanol, or isopropanol, in the presence of a base like sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.^[15] The mixture is reacted for 2-24 hours at a temperature of 25-50 °C.^[15] After the reaction, the mixture is concentrated, extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.^[15] The solvent is then removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization.^[15]

Conclusion

6-Bromopyridin-3-amine has proven to be an exceptionally useful and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecular architectures. Furthermore, its role as a precursor to medicinally important scaffolds such as imidazo[1,2-a]pyridines underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of organic and medicinal chemistry, facilitating the continued exploration and application of this important synthetic intermediate.

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